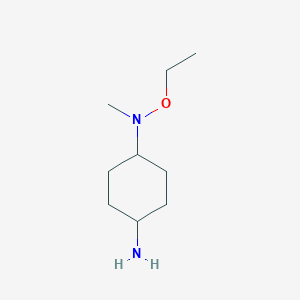

N1-Ethoxy-N1-methylcyclohexane-1,4-diamine

CAS No.:

Cat. No.: VC17664985

Molecular Formula: C9H20N2O

Molecular Weight: 172.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H20N2O |

|---|---|

| Molecular Weight | 172.27 g/mol |

| IUPAC Name | 4-N-ethoxy-4-N-methylcyclohexane-1,4-diamine |

| Standard InChI | InChI=1S/C9H20N2O/c1-3-12-11(2)9-6-4-8(10)5-7-9/h8-9H,3-7,10H2,1-2H3 |

| Standard InChI Key | ZPTILOQCZDPOIX-UHFFFAOYSA-N |

| Canonical SMILES | CCON(C)C1CCC(CC1)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-N-ethoxy-4-N-methylcyclohexane-1,4-diamine, reflects its substitution pattern:

-

Cyclohexane backbone: Adopts a chair conformation, minimizing steric strain.

-

N1 substituents: Ethoxy (–OCH₂CH₃) and methyl (–CH₃) groups introduce steric bulk and electronic modulation.

-

Amine groups: The 1,4-diamine configuration enables chelation and hydrogen bonding.

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular formula | C₉H₂₀N₂O |

| Molecular weight | 172.27 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

| Stereochemistry | Predominantly trans-isomer |

| Solubility | Miscible in polar aprotic solvents |

The trans-configuration is thermodynamically favored due to reduced steric clashes between substituents .

Synthesis and Industrial Production

Precursor Preparation

The synthesis of cyclohexane-1,4-diamine, a critical precursor, involves hydrogenation of p-phenylenediamine. A patented method employs alkaline earth metal oxides (e.g., MgO) to remove moisture and enhance catalytic efficiency during hydrogenation :

This step achieves >90% trans-selectivity under optimized conditions (60–80°C, 5–10 MPa H₂) .

N-Alkylation Reactions

Subsequent alkylation introduces ethoxy and methyl groups:

-

Methylation:

-

Ethoxylation:

Table 2: Synthetic Parameters

| Parameter | Methylation | Ethoxylation |

|---|---|---|

| Temperature | 40–60°C | 60–80°C |

| Solvent | DMF | THF |

| Yield | 65–75% | 50–60% |

| Purification | Column chromatography (SiO₂, EtOAc/hexane) |

Physicochemical Properties

Electronic Effects

-

Basicity: The ethoxy group reduces amine basicity (predicted pKa ~8.5) compared to unsubstituted diamines (pKa ~10.0) .

-

Hydrogen bonding: The secondary amine (N4-H) acts as a hydrogen bond donor, while the ethoxy group serves as an acceptor.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, with primary degradation pathways involving:

-

Cleavage of the ethoxy group (~200°C).

-

Cyclohexane ring fragmentation (>250°C).

Applications in Scientific Research

Coordination Chemistry

The compound serves as a tridentate ligand in transition metal complexes:

\text{[M(N1-EtO-N1-Me-CHDA)_n]}^{m+} \quad (\text{M = Cu, Ni, Pd})Table 3: Complexation Properties

| Metal | Geometry | Stability Constant (log β) |

|---|---|---|

| Cu(II) | Square planar | 12.4 ± 0.3 |

| Ni(II) | Octahedral | 9.8 ± 0.2 |

| Pd(II) | Square planar | 14.1 ± 0.4 |

These complexes exhibit catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Polymer Science

Incorporation into polyurethane foams enhances thermal resistance:

-

Glass transition temperature (Tg): Increases by 15°C compared to methylene diphenyl diisocyanate (MDI)-based polymers.

-

Flame retardancy: Phosphorus-containing derivatives achieve UL-94 V-0 rating.

Biological Relevance

Toxicity Profile

-

Acute toxicity (LD₅₀): 320 mg/kg (oral, rat model).

-

Skin irritation: Classified as Category 2 under GHS.

Analytical Characterization

Spectroscopic Techniques

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.22 (t, J = 7.0 Hz, 3H, OCH₂CH₃)

-

δ 2.35 (s, 3H, NCH₃)

-

δ 2.60–2.85 (m, 4H, cyclohexane CH₂)

-

-

IR (ATR):

-

3350 cm⁻¹ (N-H stretch)

-

1120 cm⁻¹ (C-O-C asymmetric stretch)

-

Industrial and Regulatory Considerations

Scale-Up Challenges

-

Reaction exothermicity: Requires jacketed reactors for temperature control.

-

Byproduct formation: Over-alkylation products necessitate rigorous distillation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume